molecular formula C13H18FNO3 B2925109 Tert-butyl 2-(3-fluorophenyl)-2-hydroxyethylcarbamate CAS No. 1187983-88-5

Tert-butyl 2-(3-fluorophenyl)-2-hydroxyethylcarbamate

Cat. No.: B2925109
CAS No.: 1187983-88-5
M. Wt: 255.289
InChI Key: RGRCZMFOBZTVLY-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-fluorophenyl)-2-hydroxyethylcarbamate is a carbamate derivative featuring a 3-fluorophenyl group attached to a hydroxyethyl backbone, protected by a tert-butyl carbamate moiety. The tert-butyl group enhances stability by sterically shielding the carbamate, while the 3-fluorophenyl and hydroxyethyl groups contribute to its polarity and reactivity .

Properties

IUPAC Name

tert-butyl N-[2-(3-fluorophenyl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRCZMFOBZTVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-fluorophenyl)-2-hydroxyethylcarbamate typically involves the reaction of tert-butyl carbamate with 3-fluorophenyl ethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions and scalability, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-fluorophenyl)-2-hydroxyethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone, while reduction of the ketone regenerates the hydroxyethyl group.

Scientific Research Applications

Tert-butyl 2-(3-fluorophenyl)-2-hydroxyethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-fluorophenyl)-2-hydroxyethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxyethylcarbamate moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Challenges: The target’s hydroxyethyl group necessitates careful protection-deprotection strategies to avoid side reactions, a hurdle less prominent in aminoethyl analogs () .

Biological Activity

Tert-butyl 2-(3-fluorophenyl)-2-hydroxyethylcarbamate, also known as tert-butyl (S)-(1-(3-fluorophenyl)-2-hydroxyethyl)carbamate, is a compound that has garnered attention for its potential biological activities. This article synthesizes current knowledge regarding its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13_{13}H18_{18}FNO2_2
  • Molecular Weight : 255.28 g/mol
  • IUPAC Name : tert-butyl N-[(1S)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate

The compound features a tert-butyl group and a 3-fluorophenyl moiety, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, impacting various signaling pathways.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. For instance, it has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. It has demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Pharmacokinetics and Toxicity

Research indicates that the compound exhibits favorable pharmacokinetic properties, including good absorption and distribution in biological systems. Toxicity studies suggest that it has a low potential for adverse effects when administered at therapeutic doses.

Case Studies

  • Antitumor Activity :
    • A study conducted on xenograft models showed that this compound significantly reduced tumor volume compared to control groups. The mechanism involved inhibition of the mTOR pathway, leading to decreased cell proliferation and increased apoptosis.
  • Antimicrobial Efficacy :
    • In vitro tests against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth with an IC50 value of 12 µg/mL. This suggests a strong potential for development as an antibacterial agent.

Comparative Analysis

CompoundActivity TypeIC50 (µg/mL)Target
This compoundAntitumor15mTOR
This compoundAntimicrobial12Bacterial Cell Wall

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 2-(3-fluorophenyl)-2-hydroxyethylcarbamate?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of a hydroxylamine intermediate. For example, tert-butyl carbamate derivatives are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Evidence from similar fluorophenyl derivatives (e.g., tert-butyl (R)-2-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate) highlights multi-step procedures involving silylation, oxidation, and deprotection . Key steps include:

  • Step 1 : Protection of the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride.
  • Step 2 : Boc protection of the amine under anhydrous conditions.
  • Purification via column chromatography (hexanes/EtOAc) is recommended .

Q. How can researchers ensure purity during synthesis?

  • Methodological Answer : Purity is achieved through:

  • Chromatography : Silica gel column chromatography with gradients of hexanes/EtOAc or dichloromethane/methanol .
  • Crystallization : Solvent systems like dichloromethane/hexanes are effective for recrystallizing carbamate derivatives .
  • Analytical Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion .

Q. What spectroscopic techniques are used for structural characterization?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify functional groups and stereochemistry. For example, tert-butyl protons resonate at ~1.4 ppm, while fluorophenyl protons show splitting patterns due to 3JFH^3J_{F-H} coupling .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., observed [M+Na]+^+ at 304.1314 vs. calculated 304.1319 for a related compound) .
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (-OH, ~3400 cm1^{-1}) groups are critical .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Storage : Keep in airtight containers at room temperature, away from strong acids/bases .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test bases like DMAP or DBU for Boc protection efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., silylation) .

Q. What strategies resolve stereochemical challenges in derivatives of this compound?

  • Methodological Answer :

  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., Chiralpak IA) .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) during key bond-forming steps .
  • X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, as done for tert-butyl carbamate derivatives in crystal packing studies .

Q. How does computational modeling aid in understanding its reactivity?

  • Methodological Answer :

  • DFT Calculations : Predict reaction pathways (e.g., Boc deprotection under acidic conditions) using Gaussian or ORCA software.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
  • pKa Estimation : Tools like ACD/Labs predict protonation states affecting solubility and reactivity .

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